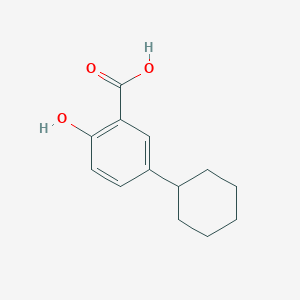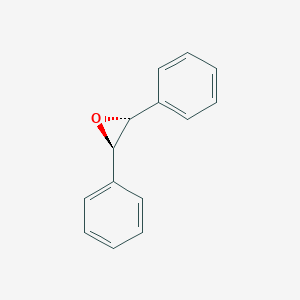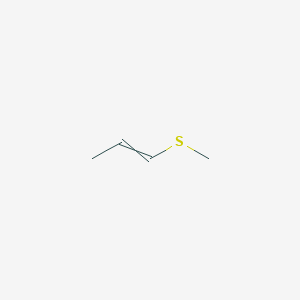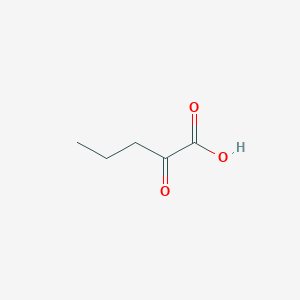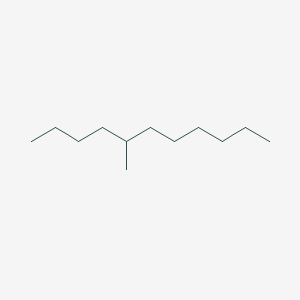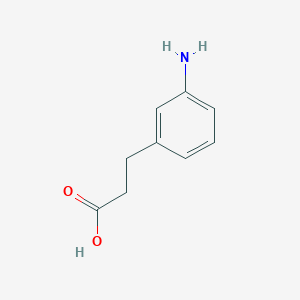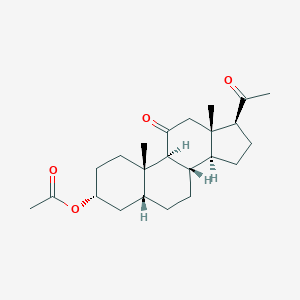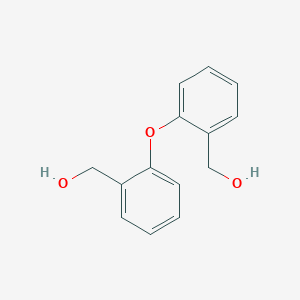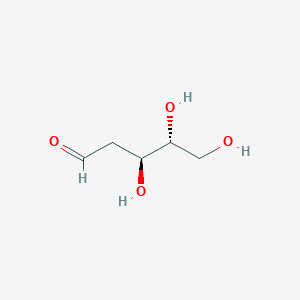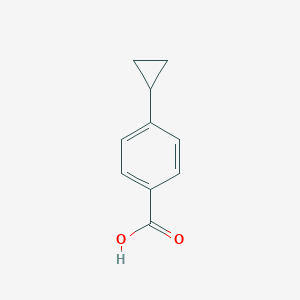
3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-one, also known as allopregnanolone, is a neurosteroid that is synthesized in the brain and peripheral tissues. It is a potent positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. Allopregnanolone has been shown to have a wide range of effects on the brain and body, including anxiolytic, sedative, analgesic, and neuroprotective effects.
Wirkmechanismus
Allopregnanolone enhances the activity of the GABA receptor by binding to a specific site on the receptor, which results in increased chloride ion influx into the neuron and subsequent hyperpolarization of the cell membrane. This leads to an overall decrease in neuronal excitability and a reduction in anxiety, pain, and other symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects
Allopregnanolone has been shown to have a wide range of biochemical and physiological effects on the brain and body. It has been shown to reduce anxiety, promote relaxation and sleep, and reduce pain and inflammation. It also has neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Allopregnanolone is a highly potent and selective modulator of the GABA receptor, which makes it an attractive target for drug development. However, its use in lab experiments is limited by its low solubility in water and its rapid metabolism in vivo. Additionally, the effects of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone can be highly dependent on the specific experimental conditions and the dose used.
Zukünftige Richtungen
There are several potential future directions for research on 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone. One area of interest is the development of novel drugs that target the 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone/GABA receptor system for the treatment of anxiety, depression, and other neurological and psychiatric disorders. Another area of interest is the investigation of the role of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone in the regulation of inflammation and oxidative stress in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is growing interest in the use of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone as a biomarker for the diagnosis and monitoring of neurological and psychiatric disorders.
Synthesemethoden
Allopregnanolone is synthesized from progesterone through a series of enzymatic reactions. The first step involves the conversion of progesterone to 5alpha-dihydroprogesterone (5alpha-DHP) by the enzyme 5alpha-reductase. The second step involves the conversion of 5alpha-DHP to 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone by the enzyme 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD).
Wissenschaftliche Forschungsanwendungen
Allopregnanolone has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, post-traumatic stress disorder (PTSD), and traumatic brain injury (TBI). It has also been studied for its potential use in the treatment of alcohol and opioid addiction.
Eigenschaften
CAS-Nummer |
1635-20-7 |
|---|---|
Molekularformel |
C22H36O4 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
1-[(3S,5S,8S,9S,10S,11R,13S,14S,16R,17R)-3,11,17-trihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H36O4/c1-12-9-17-16-6-5-14-10-15(24)7-8-20(14,3)19(16)18(25)11-21(17,4)22(12,26)13(2)23/h12,14-19,24-26H,5-11H2,1-4H3/t12-,14+,15+,16+,17+,18-,19-,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
OACVNSOUPWYEBL-JZOCASSUSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)C)O)C)O)C)O |
SMILES |
CC1CC2C3CCC4CC(CCC4(C3C(CC2(C1(C(=O)C)O)C)O)C)O |
Kanonische SMILES |
CC1CC2C3CCC4CC(CCC4(C3C(CC2(C1(C(=O)C)O)C)O)C)O |
Andere CAS-Nummern |
1635-20-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



